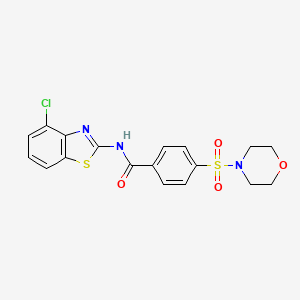
1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one” is a compound that belongs to the class of imidazolidin-2-ones . Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of continuous research efforts due to their wide applications. The most common approaches to imidazolidin-2-one derivatives include: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives and (4) aziridine ring expansion .Molecular Structure Analysis
The molecular formula of “this compound” is C10H10ClN3O2 . The InChI code for this compound is 1S/C10H13N3O/c1-7-2-3-8 (6-9 (7)11)13-5-4-12-10 (13)14/h2-3,6H,4-5,11H2,1H3, (H,12,14) .Chemical Reactions Analysis
Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are also useful as chiral auxiliaries for asymmetric transformations .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 239.66 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Imidazolidin-4-ones, including compounds structurally related to 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one, are known for their utility in bioactive oligopeptides, serving as proline surrogates or protecting the N-terminal amino acid against hydrolysis. A study highlighted unexpected stereoselectivity in synthesizing these compounds, demonstrating the crucial role of intramolecular hydrogen bonds (Ferraz et al., 2007).
Controlled Release and Slow Release Applications
Imidazolidin-4-ones have been investigated as hydrolytically cleavable precursors for the slow release of bioactive volatile carbonyl derivatives, such as fragrant aldehydes and ketones (Trachsel et al., 2012). This property makes them suitable for practical applications in fragrance delivery and potentially in drug delivery systems.
Biological Activities
Research has identified imidazolidin-4-one derivatives with a variety of biological activities, including antimalarial, antiproliferative, and organocatalytic applications. These compounds have been utilized in peptidomimetics and as chiral auxiliaries for synthesizing amino acids and other significant compounds (Xu et al., 2010).
Antimicrobial and Antifungal Properties
Some derivatives, such as 5-chloroarylidene-2-amino substituted derivatives of imidazoline-4-one, have shown antimycobacterial effects against Mycobacterium tuberculosis and other bacteria and fungi strains. These findings underscore the potential of imidazolidin-4-one derivatives in developing new antimicrobial agents (Szymańska et al., 2002).
Corrosion Inhibition
The electrochemical behavior of imidazoline derivatives has been evaluated for their corrosion inhibition efficiency in acid media, suggesting potential applications in protecting metals against corrosion (Cruz et al., 2004).
Mechanism of Action
Future Directions
Imidazolidin-2-ones, including “1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one”, have potential for further exploration due to their wide range of applications in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Future research could focus on developing more sustainable and efficient protocols for the synthesis of these heterocycles .
Properties
IUPAC Name |
1-(3-amino-4-chlorobenzoyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-2-1-6(5-8(7)12)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJHPVLXUWFEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)
![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)



